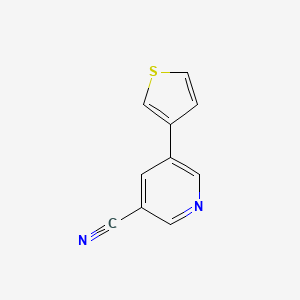

5-(Thiophen-3-yl)nicotinonitrile

Vue d'ensemble

Description

5-(Thiophen-3-yl)nicotinonitrile is a useful research compound. Its molecular formula is C10H6N2S and its molecular weight is 186.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Thiophene Compounds

Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Nitrile Compounds

Nitriles are organic compounds that have a −C≡N functional group. The nitrile group is linear with a trivalent nitrogen that is connected by a triple bond to a carbon . Nitriles are found in many useful compounds, including methyl cyanoacrylate, used in super glue, and nitrile rubber, a nitrile-containing polymer used in latex-free laboratory and medical gloves .

Analyse Biochimique

Biochemical Properties

5-(Thiophen-3-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, influencing their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as kinases, which play a pivotal role in cell signaling. By binding to the active site of these enzymes, this compound can prevent substrate binding and subsequent enzyme activation. This inhibition can lead to alterations in downstream signaling events and changes in gene expression patterns . Additionally, this compound can interact with DNA, influencing transcriptional activity and gene regulation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo chemical degradation, leading to the formation of metabolites with different biological activities. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, but its stability can be compromised under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of key metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and influence gene expression. Similarly, modifications such as phosphorylation can affect its localization to other organelles, impacting its biological activity.

Activité Biologique

5-(Thiophen-3-yl)nicotinonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a nitrile group attached to a nicotinic framework. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence several biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes, which can lead to altered metabolic processes.

- Receptor Modulation : It may act on neurotransmitter receptors, affecting neuronal signaling and potentially leading to neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 (Lung Cancer) | 0.452 | Doxorubicin | 0.460 |

This data indicates that the compound is nearly as potent as doxorubicin, a standard chemotherapeutic agent, suggesting its potential as an effective anticancer agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may reduce neuronal damage in ischemic conditions by modulating inflammatory pathways and enhancing cellular survival mechanisms .

Case Studies

- In Vitro Evaluation Against Lung Cancer : A study conducted on lung cancer cell lines (A549) demonstrated that this compound significantly inhibited cell proliferation, with an IC50 value comparable to established chemotherapeutics .

- Neuroprotection in Animal Models : In rodent models of ischemic stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes, suggesting its potential for treating neurodegenerative disorders .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

5-(Thiophen-3-yl)nicotinonitrile and its derivatives have shown promising anticancer properties. Research indicates that nicotinonitrile hybrids can act as inhibitors of critical kinases involved in cancer progression:

- Aurora Kinase Inhibition : Compounds derived from nicotinonitrile have been identified as potent inhibitors of Aurora kinases, which are essential for mitotic processes in cancer cells. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential as therapeutic agents .

- EGFR Tyrosine Kinase Inhibition : The epidermal growth factor receptor (EGFR) is often overexpressed in tumors. Studies have shown that specific nicotinonitrile derivatives exhibit significant inhibition of EGFR with IC50 values around 0.6 µM, suggesting their utility in treating cancers such as non-small cell lung cancer .

1.2 Antibacterial Properties

The antibacterial activity of this compound has also been explored. Research has indicated that derivatives of this compound exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.9 µg/mL |

| This compound | Escherichia coli | 15.6 µg/mL |

These findings suggest that this compound could be developed into new antibacterial agents .

Agricultural Applications

2.1 Fungicidal Activity

In agriculture, derivatives of nicotinonitrile have been evaluated for their fungicidal properties against plant pathogens:

- A study demonstrated that certain derivatives exhibited effective fungicidal activity against cucumber downy mildew, with effective concentrations (EC50) significantly lower than those of established fungicides like diflumetorim .

| Compound | Pathogen | EC50 (mg/L) |

|---|---|---|

| 4f | Pseudoperonospora cubensis | 1.96 |

| Control | Diflumetorim | 21.44 |

This highlights the potential for these compounds to serve as effective alternatives to conventional fungicides .

Materials Science Applications

3.1 Synthesis of Advanced Materials

This compound has been utilized in the synthesis of advanced materials, particularly in the development of nanomagnetic metal-organic frameworks (MOFs). These frameworks can be employed for drug delivery systems and catalysis:

- Recent studies have shown that MOFs incorporating nicotinonitriles can enhance the stability and efficacy of drug candidates, providing a new avenue for pharmaceutical applications .

Case Studies

Case Study 1: Anticancer Drug Development

A series of experiments were conducted to evaluate the anticancer efficacy of various nicotinonitrile derivatives on A549 lung cancer cells. The study revealed that compounds exhibiting structural modifications at the thiophene moiety significantly enhanced cytotoxicity compared to unmodified analogs.

Case Study 2: Agricultural Field Trials

Field trials assessing the effectiveness of a selected nicotinonitrile derivative against cucumber downy mildew showed a reduction in disease incidence by over 70%, outperforming traditional chemical treatments and suggesting a viable path for sustainable agricultural practices.

Propriétés

IUPAC Name |

5-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCARORNUUZCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738403 | |

| Record name | 5-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-14-6 | |

| Record name | 3-Pyridinecarbonitrile, 5-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.